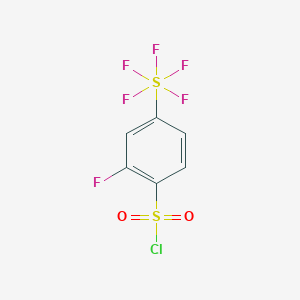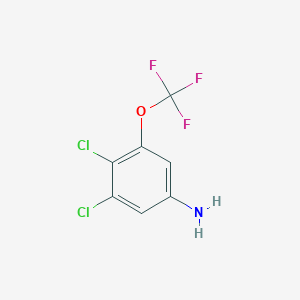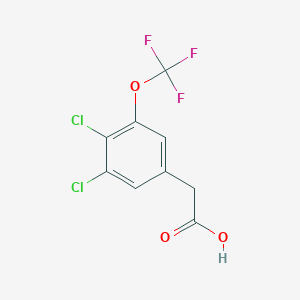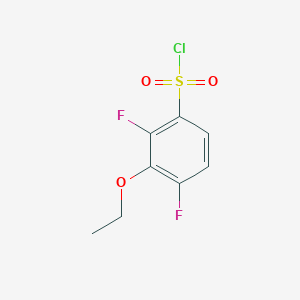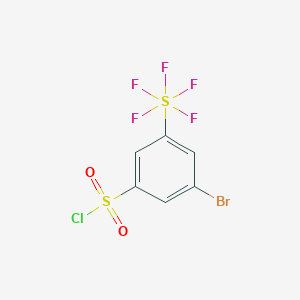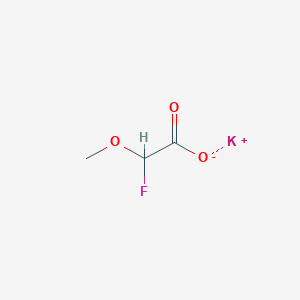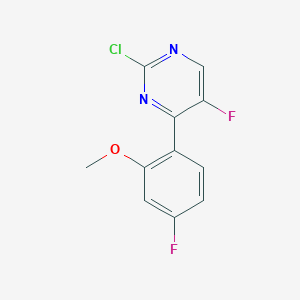
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
概要
説明
“2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” is a chemical compound with the molecular formula C11H7ClF2N2O .
Synthesis Analysis
The synthesis of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” can be achieved by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” include a molecular weight of 256.636 Da . Other properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Quantum Chemical Calculations and Molecular Docking
Pyrimidine derivatives, including compounds similar to 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine, play a significant role in medicinal and pharmaceutical applications. Research has focused on their quantum chemical calculations and molecular docking studies. For instance, a study by Gandhi et al. (2016) explored the crystal structure and molecular docking of a similar pyrimidine derivative, revealing insights into weak but significant interactions like C-H···O, C-H···F, and π–π that contribute to the stability of the structure. These studies are crucial for understanding the intermolecular interactions and potential pharmacological applications of these compounds (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Synthesis and Biological Activity
The synthesis and biological activity of pyrimidine derivatives are another area of focus. For example, Rosen, German, and Kerns (2009) highlighted an efficient synthesis of a core structure similar to 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine, which is a scaffold for biologically active compounds. This kind of research is pivotal for developing new classes of antibacterial agents (Rosen, German, & Kerns, 2009).
Design and Synthesis for Anti-Inflammatory and Analgesic Agents
The design and synthesis of pyrimidine derivatives for potential anti-inflammatory and analgesic applications are also being investigated. Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated them for their analgesic and anti-inflammatory activities. Such studies contribute to the development of new therapeutic agents (Muralidharan, Raja, & Deepti, 2019).
Larvicidal Activity
Gorle et al. (2016) conducted research on pyrimidine-linked derivatives, assessing their larvicidal activity. This research is essential for developing compounds that can be used in pest control and public health initiatives (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Antitumor Activity
Research into the antitumor activity of pyrimidine derivatives, including structures similar to 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine, is an ongoing area of interest. For instance, the synthesis of certain acyclonucleoside derivatives of 5-fluorouracil has been explored for their potential in cancer treatment. These studies are crucial for discovering new therapeutic options for cancer patients (Rosowsky, Kim, & Wick, 1981).
特性
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c1-17-9-4-6(13)2-3-7(9)10-8(14)5-15-11(12)16-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIBEUAMIMTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)
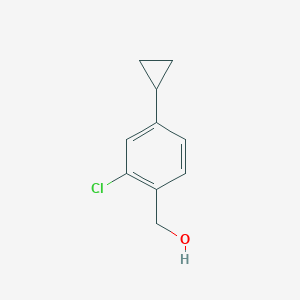
![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)


